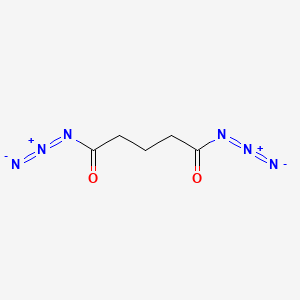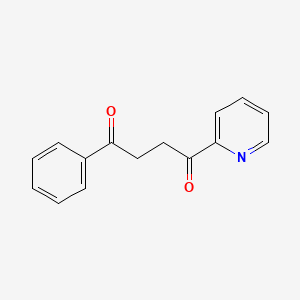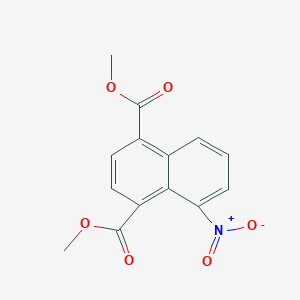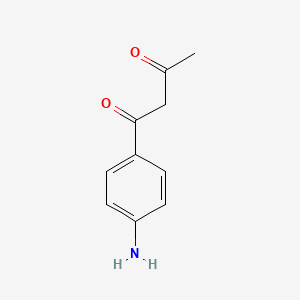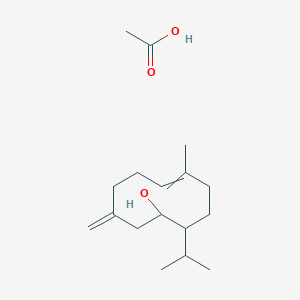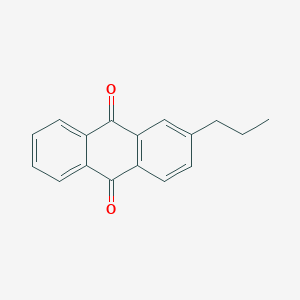
2-Propylanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family Anthraquinones are known for their aromatic structure, consisting of three fused benzene rings with two ketone groups at the 9 and 10 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylanthracene-9,10-dione typically involves the Friedel-Crafts acylation reaction. This method uses phthalic anhydride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form anthraquinone. The propyl group can be introduced via alkylation using propyl halides under similar catalytic conditions .
Industrial Production Methods
Industrial production of anthraquinones, including this compound, often involves the oxidation of anthracene derived from coal tar. This process uses oxidizing agents like chromium (VI) oxide. The Friedel-Crafts reaction is also employed on an industrial scale due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
2-Propylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and halogenated derivatives .
Aplicaciones Científicas De Investigación
2-Propylanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its role in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the production of organic semiconductors and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of 2-Propylanthracene-9,10-dione involves its interaction with cellular proteins and DNA. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells. These properties make it a potential candidate for photodynamic therapy .
Comparación Con Compuestos Similares
Similar Compounds
Anthracene-9,10-dione: The parent compound without the propyl group.
9,10-Diphenylanthracene: Substituted with phenyl groups at the 9 and 10 positions.
2,6-Dibromo-9,10-dicyanoanthracene: Substituted with bromine and cyano groups
Uniqueness
2-Propylanthracene-9,10-dione is unique due to the presence of the propyl group, which enhances its solubility and alters its electronic properties.
Propiedades
Número CAS |
63690-55-1 |
|---|---|
Fórmula molecular |
C17H14O2 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
2-propylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O2/c1-2-5-11-8-9-14-15(10-11)17(19)13-7-4-3-6-12(13)16(14)18/h3-4,6-10H,2,5H2,1H3 |
Clave InChI |
ZPQUFYIADDJOEF-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



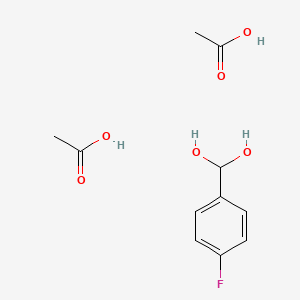

![3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole](/img/structure/B14490467.png)
![2-[(3,7-Dimethylpentadec-4-EN-2-YL)oxy]oxane](/img/structure/B14490471.png)

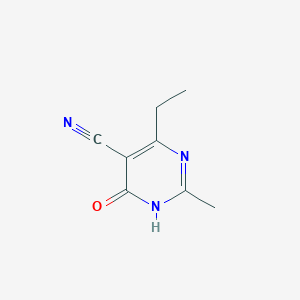
![(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine](/img/structure/B14490491.png)
